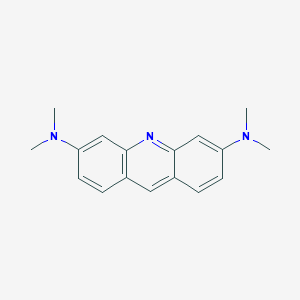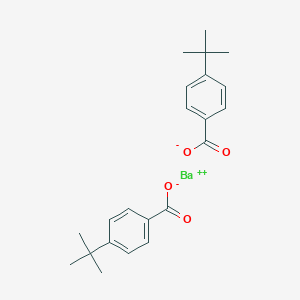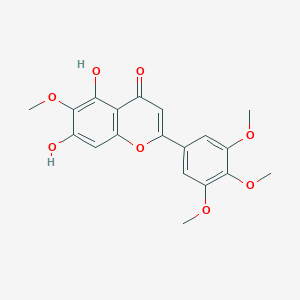
Arteanoflavone
Overview
Description
Arteanoflavone is a naturally occurring flavonoid compound extracted from the plant Artemisia iwayomogi. It has garnered scientific interest due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-allergic properties . Recent studies have also highlighted its anti-thrombotic effects, making it a promising candidate for preventing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteanoflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of reagents such as flavanones and chalcones, which undergo cyclization and oxidation reactions to form the flavonoid structure . Specific reaction conditions, including temperature, pH, and catalysts, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Artemisia iwayomogi using solvents such as ethanol or methanol. The extraction process is followed by purification steps, including chromatography and crystallization, to isolate the pure compound . Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the production efficiency of this compound.
Chemical Reactions Analysis
Types of Reactions
Arteanoflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Arteanoflavone has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and reactions, contributing to the understanding of flavonoid chemistry.
Mechanism of Action
Arteanoflavone exerts its effects through various molecular targets and pathways. It regulates the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in platelet aggregation and blood clot formation . This compound also stimulates the phosphorylation of proteins such as VASP and PI3K/Akt, which play roles in platelet granule release and thromboxane production . By inhibiting fibrin production and platelet aggregation, this compound effectively deters blood clot formation .
Comparison with Similar Compounds
Arteanoflavone is compared with other flavonoid compounds, such as luteolin, myricetin, quercetin, and apigenin . While these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its potent anti-thrombotic effects and specific molecular targets . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESTCBHMHKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Arteanoflavone and what are its potential medical applications?
A1: this compound was first isolated from Artemisia anomala S. Moore []. Subsequent research found it in other species like Seriphidium santolium [] and Artemisia iwayomogi []. While initially identified for its unique structure, this compound has shown promising anti-lung cancer activity in vitro, specifically against the A549 cell line []. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q2: Have there been any studies investigating the potential of this compound to treat diabetic complications?
A3: While this compound itself hasn’t been directly studied in the context of diabetic complications, research on Artemisia iwayomogi, a source of this compound [], suggests a potential role for its constituents in managing these conditions. Specifically, extracts of Artemisia iwayomogi, along with other isolated coumarins, flavonoids, and caffeoylquinic acids, displayed significant inhibitory effects on aldose reductase (AR) and advanced glycation endproducts (AGEs) formation []. These findings highlight the need for further research to evaluate the specific contribution of this compound to these activities and its potential as a therapeutic agent for diabetic complications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


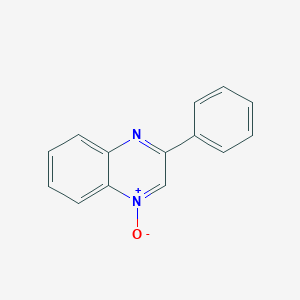
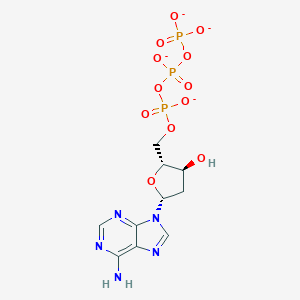
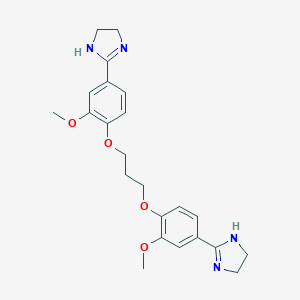
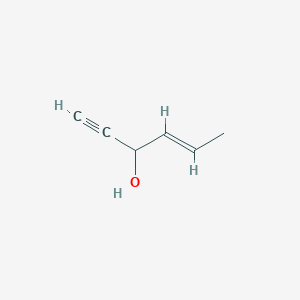
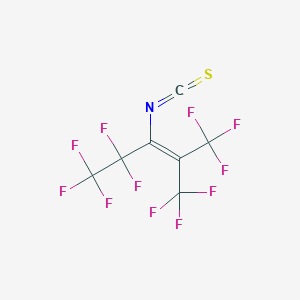
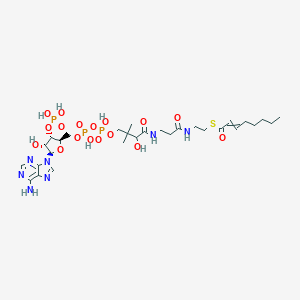

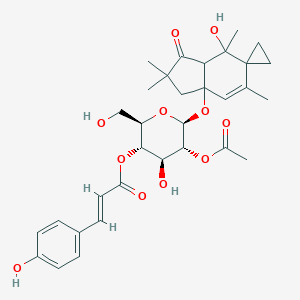
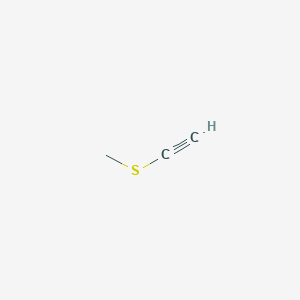

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)
